molecular formula C10H18Cl2N2 B13394961 4-(1-Aminobutyl)aniline;dihydrochloride

4-(1-Aminobutyl)aniline;dihydrochloride

Cat. No.: B13394961
M. Wt: 237.17 g/mol
InChI Key: HLDLSXZPUTVAJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)aniline;dihydrochloride typically involves the reaction of aniline with 1-bromobutane under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and distillation is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)aniline;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Aminobutyl)aniline;dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminobutyl)aniline
  • 4-(1-Aminobutyl)aniline;monohydrochloride
  • 4-(1-Aminobutyl)aniline;trihydrochloride

Uniqueness

4-(1-Aminobutyl)aniline;dihydrochloride is unique due to its specific dihydrochloride form, which provides distinct physicochemical properties such as solubility and stability. This makes it particularly suitable for certain research applications where these properties are advantageous .

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

4-(1-aminobutyl)aniline;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;;/h4-7,10H,2-3,11-12H2,1H3;2*1H

InChI Key

HLDLSXZPUTVAJY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)N)N.Cl.Cl

Origin of Product

United States

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